molecular formula C18H25BN2O4 B13124117 tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B13124117
M. Wt: 344.2 g/mol
InChI Key: IHUWHZSOUSMQHY-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound that features a boronate ester group. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a series of cyclization reactions starting from appropriate pyridine and pyrrole precursors.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Using high-yielding catalysts and reagents to maximize product output.

    Purification Techniques: Employing crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form alcohols.

    Substitution Reactions: The boronate ester group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds and probes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form carbon-carbon bonds. This mechanism is crucial in the formation of biaryl compounds, which are important in various chemical and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate lies in its specific structure, which allows for selective and efficient cross-coupling reactions. Its pyrrolo[3,2-b]pyridine core provides additional stability and reactivity compared to other similar compounds, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C18H25BN2O4

Molecular Weight

344.2 g/mol

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-9-8-13-14(21)10-12(11-20-13)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3

InChI Key

IHUWHZSOUSMQHY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3C(=O)OC(C)(C)C)N=C2

Origin of Product

United States

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